ARN2966

Alzheimer's Disease Amyloid-beta Drug Discovery

Select ARN2966 (2-PMAP) for its unique post-transcriptional mechanism that reduces Aβ production by modulating APP protein translation directly, without altering mRNA levels—a key advantage over BACE1 or γ-secretase inhibitors that can cause mechanism-based toxicity. This orally bioavailable, BBB-penetrant compound is validated in chronic in vivo AD models and is ideal for translational control studies, secretase inhibitor comparator assays, and drug discovery benchmarking.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B1662118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN2966
Synonyms2-((pyridin-2-ylmethyl)amino)phenol
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=CC=CC=N2)O
InChIInChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2
InChIKeyGXJRVWZNMZGWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARN2966 (2-PMAP) for Alzheimer's Research: A Post-Transcriptional APP Modulator


ARN2966, also known as 2-PMAP, is a synthetic organic small molecule (CAS 102212-26-0, Formula C12H12N2O) [1]. It functions as a post-transcriptional modulator of amyloid precursor protein (APP) expression, leading to reduced production of amyloid-beta (Aβ) peptides without altering APP mRNA levels [2]. Its primary research application is in Alzheimer's disease (AD) models, where it has demonstrated blood-brain barrier (BBB) penetration and oral bioavailability [3].

Beyond Secretase Inhibition: Why ARN2966's Unique Mechanism Prevents Simple Substitution


In-class compounds for Alzheimer's research, such as BACE1 (β-secretase) inhibitors or γ-secretase inhibitors, cannot be simply interchanged with ARN2966 due to fundamentally different mechanisms of action. While secretase inhibitors target the enzymatic cleavage of APP, ARN2966 acts upstream by modulating the translation of the APP protein itself, an approach that avoids the toxicity and mechanism-based side effects that have plagued secretase inhibitor development [1]. This distinct mechanism, where APP mRNA levels remain unaffected [2], means that substituting a BACE1 inhibitor (e.g., with a cellular IC50 of 7 nM [3]) for ARN2966 would answer a different scientific question entirely, focusing on enzyme inhibition rather than protein synthesis regulation.

ARN2966 Quantitative Differentiation Data: Head-to-Head Comparisons with Secretase Inhibitors


Cellular Potency for Aβ Reduction: ARN2966 vs. γ-Secretase Inhibitor Semagacestat

In APP751SW transfected CHO cells, ARN2966 demonstrated a minimum effective concentration of ≤0.5 μM for inhibiting Aβx-40 production [1]. In contrast, the γ-secretase inhibitor Semagacestat requires an IC50 of 10.9 nM in a cell-free assay to inhibit Aβ42 production . While Semagacestat is more potent in a cell-free system, its clinical development was halted due to mechanism-based toxicity, a limitation that ARN2966's distinct mechanism was designed to avoid. The comparison highlights a trade-off between high potency and a more favorable safety profile.

Alzheimer's Disease Amyloid-beta Drug Discovery

In Vivo Aβ Reduction: ARN2966 Demonstrates Significant Brain Amyloid Lowering

In a 4-month chronic treatment study of APPSW/PS1dE9 transgenic mice, ARN2966 reduced absolute brain levels of Aβ40 by 82% and Aβ42 by 56% compared to vehicle-treated controls (p<0.001) [1]. This substantial reduction in both soluble and deposited Aβ highlights its efficacy in a relevant in vivo model of amyloid pathology. While many secretase inhibitors have shown robust Aβ lowering in plasma and CSF, their translation to significant brain plaque reduction has been inconsistent.

Alzheimer's Disease Transgenic Mouse Models Amyloid-beta

Blood-Brain Barrier Penetration and Oral Bioavailability: Confirmed Pharmacokinetic Properties

ARN2966 has been confirmed to penetrate the blood-brain barrier (BBB) after both oral and intravenous dosing [1]. It is also described as orally active . This combination of BBB permeability and oral bioavailability is a critical advantage over many research compounds, including some peptide-based inhibitors or larger molecules, which require direct CNS administration. For example, many potent BACE1 inhibitors face challenges with efflux transport, limiting their free brain concentration despite high plasma exposure. ARN2966's confirmed brain penetration simplifies in vivo experimental design.

Pharmacokinetics Blood-Brain Barrier Oral Bioavailability

Selective APP Translation Modulation: Mechanism Distinct from Transcription or Secretase Inhibition

ARN2966's mechanism of action is characterized by a direct effect on the translation of APP mRNA into protein, without affecting APP transcription (mRNA levels remain unchanged) [1]. This was confirmed using a 35S-methionine/cysteine metabolic labeling technique. This post-transcriptional regulation is fundamentally different from secretase inhibitors, which block enzymatic cleavage of the mature APP protein. The unique mechanism avoids the buildup of APP C-terminal fragments (CTFs) that can occur with γ-secretase inhibition and are associated with toxicity.

Mechanism of Action Translational Control APP

Optimal Use Cases for ARN2966 in Alzheimer's Disease and Translational Research


In Vivo Studies of APP/Aβ Biology in Alzheimer's Disease Mouse Models

ARN2966 is optimally suited for chronic in vivo studies in transgenic mouse models of Alzheimer's disease (e.g., APPSW/PS1dE9) where sustained reduction of brain Aβ is required. Its oral bioavailability and confirmed BBB penetration [1] allow for convenient, non-invasive dosing, while its demonstrated efficacy in reducing brain Aβ plaques by up to 82% [2] provides a robust, quantifiable endpoint for studies of disease modification.

Investigating Post-Transcriptional Regulation of APP as a Therapeutic Strategy

Researchers focusing on the translational control of APP expression will find ARN2966 an invaluable tool. Its unique mechanism, which lowers APP protein levels without altering mRNA [3], allows for the specific interrogation of this pathway. This contrasts with studies using secretase inhibitors and provides a complementary approach to understanding APP processing and Aβ generation.

Comparative Studies to Evaluate Mechanism-Based Toxicity and Efficacy

ARN2966 is an ideal comparator for studies aiming to differentiate the therapeutic window and safety profile of APP translation modulation versus secretase inhibition. Its favorable preclinical tolerability in chronic mouse studies [2] provides a benchmark against which the side effects of other classes (e.g., Notch-related toxicity with γ-secretase inhibitors) can be evaluated.

Preclinical Drug Discovery for Novel APP/Aβ Modulators

In drug discovery programs targeting Aβ, ARN2966 serves as a valuable reference compound and tool. It can be used to validate new assays, benchmark novel chemical entities, or be employed in combination studies to explore synergistic effects with other mechanisms (e.g., immunotherapy or clearance strategies), given its distinct mode of action [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN2966

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.